REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[N:7]([CH2:11][C:12]1[CH:17]=[C:16](Br)[CH:15]=[CH:14][C:13]=1[Cl:19])[CH:8]1[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+].O.[CH3:28][C:29]1(C)C(C)(C)OB(C=C)O1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6](=[O:20])[N:7]([CH2:11][C:12]1[CH:17]=[C:16]([CH:28]=[CH2:29])[CH:15]=[CH:14][C:13]=1[Cl:19])[CH:8]1[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,^1:48,50,69,88|
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Name
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|
Quantity
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105 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)Br)Cl)=O
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
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|
Quantity
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16.9 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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40.7 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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350 mL
|
Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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52 mL
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Type
|
reactant
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Smiles
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CC1(OB(OC1(C)C)C=C)C
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at rt for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
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Duration
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3 h
|
Type
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TEMPERATURE
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Details
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to cool to rt
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Type
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EXTRACTION
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Details
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The mixture was extracted with Et2O (4×)
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Type
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DRY_WITH_MATERIAL
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Details
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extracts were dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvents were removed under reduced pressure
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Type
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CUSTOM
|
Details
|
Purification of the crude by FC (heptane/EtOAc 9:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)C=C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.9 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |